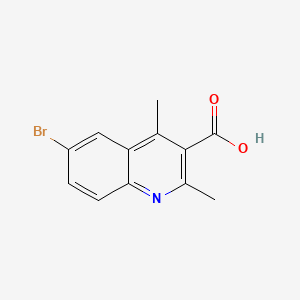![molecular formula C11H21ClN2O2 B15298420 tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,6S)-3,7-diazabicyclo[420]octane-7-carboxylate hydrochloride is a bicyclic compound that features a diazabicyclo octane core
Vorbereitungsmethoden
The synthesis of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of various chemical products, including polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can be compared with other similar compounds, such as:
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry. The unique properties of this compound make it particularly useful in certain applications, such as the development of enzyme inhibitors and central nervous system drugs.
Eigenschaften
Molekularformel |
C11H21ClN2O2 |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
ZVXHPGOCQWYXAX-OZZZDHQUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


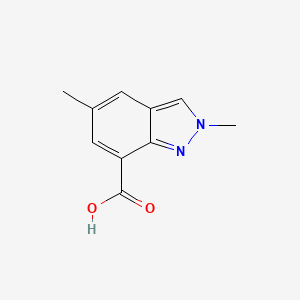
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
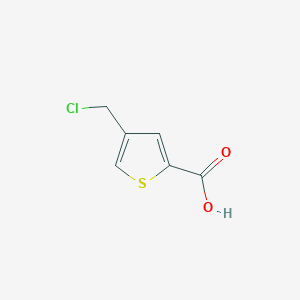
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)
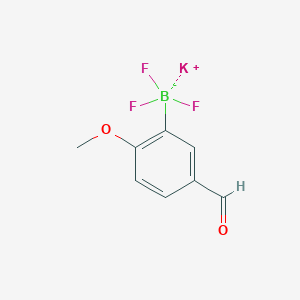
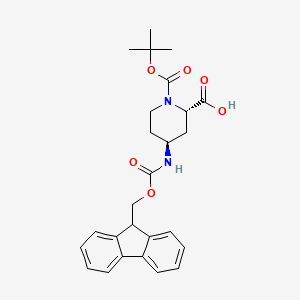
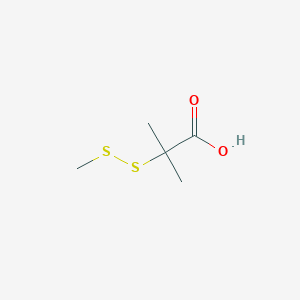
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
